molecular formula C10H7Cl2NOS B2683466 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole CAS No. 672949-94-9

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole

Cat. No.: B2683466
CAS No.: 672949-94-9
M. Wt: 260.13
InChI Key: UQMJQKRHTZOCNO-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole is an organic compound with the molecular formula C10H7Cl2NOS. It is a thiazole derivative that contains both chlorine and phenoxy groups, making it a compound of interest in various chemical and industrial applications.

Scientific Research Applications

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 4-chlorophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-[(4-chlorophenoxy)methyl]-1,3-thiazole
  • 2-Bromo-5-[(4-chlorophenoxy)methyl]-1,3-thiazole
  • 2-Chloro-5-[(4-bromophenoxy)methyl]-1,3-thiazole

Uniqueness

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJQKRHTZOCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CN=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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